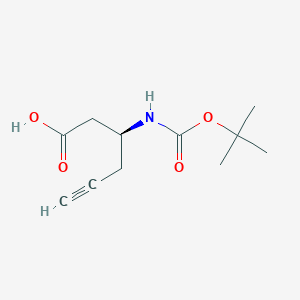

Boc-(S)-3-Amino-5-hexynoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRLAJLEZVWLOV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC#C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270596-47-9 | |

| Record name | (S)-3-(Boc-amino)-5-hexynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Boc-(S)-3-Amino-5-hexynoic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(S)-3-Amino-5-hexynoic acid (CAS No. 270596-47-9) is a chiral, non-canonical amino acid derivative that serves as a critical building block in modern synthetic chemistry and drug discovery. Its unique bifunctional structure, featuring a terminal alkyne and a Boc-protected amine, makes it an invaluable tool for peptide synthesis and bioconjugation via "click chemistry." This guide details the known physical and chemical properties of the compound, outlines its chemical reactivity, and presents a logical workflow for its characterization and application.

Chemical Identity and Structure

This compound is structurally defined by a six-carbon chain containing a carboxylic acid at one terminus and a terminal alkyne at the other. The key features are an amino group at the chiral C-3 position, which is protected by a tert-butyloxycarbonyl (Boc) group, and a specific (S)-stereochemical configuration.[1] This precise arrangement is crucial for its application in stereoselective synthesis and for its interaction with biological systems.[1]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| Synonym(s) | (3S)-3-[(tert-butoxycarbonyl)amino]-5-hexynoic acid |

| CAS Number | 270596-47-9[2][3][4][5][6][7][8] |

| Molecular Formula | C₁₁H₁₇NO₄[2][3][5][7] |

| Molecular Weight | 227.26 g/mol [2][3] |

| InChI Key | QZRLAJLEZVWLOV-QMMMGPOBSA-N[8] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is typically supplied as a white to off-white solid.[5] While some properties have been determined experimentally, others are predicted and should be treated as estimates.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white solid | Supplier Data[5] |

| Boiling Point | 386.7°C at 760 mmHg | Predicted[9] |

| Density | 1.129 g/cm³ | Predicted[9] |

| Flash Point | 187.6°C | Predicted[9] |

| Refractive Index | 1.485 | Predicted[9] |

| Purity | ≥96-99% | Supplier Data[5][6][9] |

| Storage | Keep in a cool, dry place | Supplier Data[10] |

Chemical Reactivity and Applications

The utility of this compound stems from its two key functional groups: the Boc-protected amine and the terminal alkyne.

Boc Group Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis.[11] It is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine for subsequent coupling reactions.[1][12]

Alkyne Group Chemistry: Click Chemistry

The terminal alkyne is the molecule's most significant feature for bioconjugation. It is a key substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry".[1] This reaction allows for the efficient, specific, and bioorthogonal ligation of the amino acid to molecules containing an azide group, forming a stable triazole linkage.[1][] This makes it an ideal building block for:

-

Creating unnatural peptides and peptidomimetics.

-

Synthesizing antibody-drug conjugates (ADCs).[][]

-

Developing fluorescent probes and research tools for chemical biology.[1]

-

Functionalizing nanoparticles and other materials.[]

Experimental Protocols & Characterization

While specific, detailed experimental protocols for this compound are proprietary to manufacturers, a standard workflow for its synthesis and characterization can be outlined.

Synthesis and Purification

The synthesis of Boc-protected amino acids typically involves reacting the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[15] Purification is often achieved through crystallization or column chromatography to ensure high purity.[15]

Quality Control and Characterization

The identity, purity, and stereochemistry of this compound are confirmed using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is commonly used to determine the purity of the final product. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure.

Application in Bioconjugation

The primary application for this molecule is as a linker in bioconjugation, leveraging the power of click chemistry. The terminal alkyne allows it to be efficiently coupled to a biomolecule (e.g., protein, antibody, or oligonucleotide) that has been metabolically or chemically modified to contain an azide group.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 270596-47-9 [chemicalbook.com]

- 3. This compound - CAS:270596-47-9 - Topbatt Chemical Co., Ltd. [biosotop.com]

- 4. rndmate.com [rndmate.com]

- 5. This compound, CasNo.270596-47-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 6. This compound|270596-47-9 [union-chems.com]

- 7. This compound CAS:270596-47-9_3B Scientific Corporation_Chemical Cloud Database [chemcd.com]

- 8. This compound | 270596-47-9 [sigmaaldrich.com]

- 9. molbase.com [molbase.com]

- 10. Boc-(R)-3-Amino-5-hexynoic acid, CasNo.332064-91-2 Jiangsu Congzhong Chemical Co., Ltd. China (Mainland) [congzhongg.lookchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chempep.com [chempep.com]

- 15. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Boc-(S)-3-Amino-5-hexynoic Acid

Introduction

This compound is a valuable chiral building block in medicinal chemistry and drug development. Its structure incorporates a terminal alkyne, making it suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a powerful tool for bioconjugation and the synthesis of novel peptides and peptidomimetics.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its use in standard peptide synthesis protocols.[1][3] This guide provides a comprehensive overview of a feasible synthetic route and detailed purification protocols for this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step pathway starting from commercially available (S)-glutamic acid. This strategy leverages the existing stereocenter of the starting material to establish the desired (S)-configuration in the final product. The key transformations involve the reduction of a carboxylic acid, conversion to a leaving group, chain extension via nucleophilic substitution with an alkyne, and finally, Boc protection of the amino group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and General Methods

All reagents should be of ACS grade or higher and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step-by-Step Synthesis

Step 1: Synthesis of (S)-5-Oxo-pyrrolidine-2-carboxylic acid (Pyroglutamic acid)

-

To a round-bottom flask, add (S)-Glutamic acid.

-

Heat the flask in an oil bath at 180-190 °C for 2-3 hours with stirring. The solid will melt and then resolidify.

-

Cool the flask to room temperature. The resulting solid is pyroglutamic acid, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-5,5-Bis(hydroxymethyl)pyrrolidin-2-one

-

Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in a three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.

-

Slowly add a solution of (S)-5-Oxo-pyrrolidine-2-carboxylic acid in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude diol.

Step 3: Synthesis of (S)-5,5-Bis(tosyloxymethyl)pyrrolidin-2-one

-

Dissolve the crude (S)-5,5-Bis(hydroxymethyl)pyrrolidin-2-one in pyridine and cool to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (TsCl) in portions.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ditosylate.

Step 4: Synthesis of (S)-3-Amino-5-hexynoic acid intermediate

-

Prepare a solution of lithium acetylide-ethylenediamine complex in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Add the crude (S)-5,5-Bis(tosyloxymethyl)pyrrolidin-2-one to the lithium acetylide solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

-

Cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to hydrolyze the lactam ring.

-

The crude amino acid can be isolated and carried forward to the next step.

Step 5: Synthesis of this compound

-

Dissolve the crude (S)-3-Amino-5-hexynoic acid in a mixture of dioxane and water.[4]

-

Add a base such as triethylamine (Et₃N) or sodium hydroxide (NaOH) to adjust the pH to 9-10.[4][5]

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise to the reaction mixture at room temperature.[4][5]

-

Stir the reaction for 12-24 hours.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous layer with a nonpolar solvent like ethyl acetate to remove any unreacted (Boc)₂O and byproducts.[4]

-

Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., citric acid or KHSO₄).[4]

-

Extract the product into ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.

Purification

The final product often requires further purification to meet the high-purity standards for applications in drug development and peptide synthesis. A combination of crystallization and chromatography is typically employed.

Purification Workflow

Caption: General purification workflow for this compound.

Purification Protocols

Method 1: Crystallization

-

Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethyl acetate.

-

Slowly add a less polar solvent, like hexane, until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) to facilitate crystal formation.

-

Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

-

For oily products, conversion to a dicyclohexylamine (DCHA) salt can facilitate solidification and purification.[4]

Method 2: Column Chromatography

-

Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexane.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Reagent Quantities and Expected Yields (Illustrative)

| Step | Starting Material | Key Reagents | Molar Ratio (to SM) | Solvent | Expected Yield (%) |

| 1 | (S)-Glutamic acid | - | - | - | >95 |

| 2 | Pyroglutamic acid | LiAlH₄ | 2.0 | THF | 80-90 |

| 3 | Diol | TsCl | 2.2 | Pyridine | 75-85 |

| 4 | Ditosylate | Lithium acetylide | 2.5 | DMSO | 50-60 |

| 5 | Amino acid | (Boc)₂O | 1.1 | Dioxane/Water | 85-95 |

Table 2: Physicochemical and Analytical Data

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₄[6][7] |

| Molecular Weight | 227.26 g/mol [6][7] |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥98% |

| Storage Temperature | 2-8°C |

Disclaimer: This document provides a proposed synthetic and purification strategy based on established chemical principles. The experimental procedures should be carried out by qualified chemists in a well-equipped laboratory. Optimization of reaction conditions and purification methods may be necessary to achieve desired yields and purity.

References

Boc-(S)-3-Amino-5-hexynoic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-(S)-3-Amino-5-hexynoic acid, a valuable building block in modern chemical biology and drug discovery. It details its chemical properties, molecular structure, and its pivotal role in the synthesis of modified peptides and bioconjugates.

Core Compound Data

This compound is a chiral, non-canonical amino acid derivative. Its structure incorporates a terminal alkyne group, making it a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The tert-butyloxycarbonyl (Boc) protecting group on the amino function ensures stability during multi-step syntheses and allows for facile deprotection under mild acidic conditions.

| Property | Value |

| CAS Number | 270596-47-9 |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| Appearance | White to off-white solid |

| SMILES String | C#CC--INVALID-LINK--NC(=O)OC(C)(C)C |

Molecular Structure

The molecular structure of this compound is characterized by a six-carbon chain. A carboxylic acid group is at one terminus, and a terminal alkyne is at the other. The chiral center is at the third carbon, which bears an amino group protected by a Boc group. The '(S)' designation specifies the stereochemistry at this C3 position.

Caption: 2D representation of this compound.

Experimental Protocols

General Protocol for Boc Protection of Amines

The Boc protecting group is introduced to a primary amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This method is widely applicable for the protection of amino acids.

Materials:

-

Amino acid or amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., sodium bicarbonate, triethylamine, or DMAP)

-

Solvent (e.g., dioxane, tetrahydrofuran (THF), dichloromethane (DCM))

-

Water

Procedure:

-

Dissolve the amine in the chosen solvent.

-

Add an aqueous solution of the base.

-

Add Boc₂O (typically 1.1-1.5 equivalents) to the mixture.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by chromatography if necessary.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound can be conjugated to an azide-containing molecule using a CuAAC reaction. This "click" reaction is highly efficient and specific.

Materials:

-

This compound derivative (alkyne)

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper(I)-stabilizing ligand (e.g., TBTA or THPTA)

-

Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Procedure:

-

Dissolve the alkyne and azide components in the chosen solvent system.

-

In a separate vial, prepare the catalyst solution by mixing CuSO₄ and the stabilizing ligand.

-

Add the catalyst solution to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Stir the reaction at room temperature. The reaction is often complete within 1-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can be purified by chromatography or precipitation.

Applications in Drug Development and Research

The unique structure of this compound makes it a versatile tool in several areas of research and development:

-

Peptide Synthesis: It can be incorporated into peptides using solid-phase peptide synthesis (SPPS) to introduce a terminal alkyne handle. This allows for the post-synthetic modification of the peptide.

-

Bioconjugation: The alkyne group enables the covalent attachment of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug molecules, through click chemistry.

-

Development of Unnatural Peptides: This amino acid derivative is used to create peptides with novel structures and functions, potentially leading to therapeutics with enhanced stability and activity.

Logical Workflow for Application

The general workflow for utilizing this compound in peptide modification is outlined below.

Caption: Workflow for peptide modification using this compound.

Spectroscopic and Synthetic Overview of Boc-(S)-3-Amino-5-hexynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available information on Boc-(S)-3-Amino-5-hexynoic acid, a chiral, non-canonical amino acid derivative of significant interest in peptide synthesis and click chemistry. This document addresses the compound's structural identification, summarizes expected spectroscopic characteristics, and outlines a general synthetic approach. A key challenge in sourcing data for this compound is the prevalence of conflicting information regarding its structure, which this guide clarifies.

Compound Identification and Structural Clarification

A critical point of clarification is the distinction between Boc-(S)-3-Amino-5-hexynoic acid (containing a terminal alkyne) and Boc-(S)-3-Amino-5-hexenoic acid (containing a terminal alkene). These two distinct molecules are often confused in chemical supplier databases.

Based on extensive database searches, the correct identifiers for the requested alkyne-containing compound are:

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 270596-47-9 [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

It is crucial to use CAS Number 270596-47-9 when sourcing this compound to ensure the presence of the terminal alkyne functionality. The frequently mistaken CAS Number 270263-03-1 corresponds to the alkene analogue, Boc-(S)-3-Amino-5-hexenoic acid.[9]

Spectroscopic Data Summary

While specific, verified spectra for this compound are not publicly available in research databases at the time of this guide's compilation, the expected spectroscopic characteristics can be predicted based on its structure. The following tables summarize these anticipated data points.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |

| H-1 (Boc) | ~1.4 | Singlet | 9 protons of the tert-butyl group. |

| H-5 (alkyne-CH) | ~2.0 - 2.3 | Triplet | Coupling to H-4. |

| H-2 (CH₂) | ~2.4 - 2.6 | Multiplet | Diastereotopic protons adjacent to the carboxylic acid. |

| H-4 (CH₂) | ~2.5 - 2.7 | Multiplet | Diastereotopic protons adjacent to the chiral center and the alkyne. |

| H-3 (CH-N) | ~4.0 - 4.3 | Multiplet | Chiral proton. |

| NH | ~5.0 - 5.5 | Broad singlet/Doublet | Chemical shift and multiplicity can vary with solvent and concentration. |

| COOH | ~10 - 12 | Broad singlet | Acidic proton, may exchange with D₂O. |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) Range | Notes |

| Boc (CH₃) | ~28 | |

| C-2 (CH₂) | ~38 - 42 | |

| C-4 (CH₂) | ~20 - 25 | |

| C-3 (CH-N) | ~45 - 50 | |

| C-5 (alkyne-CH) | ~70 - 75 | |

| C-6 (alkyne-C) | ~80 - 85 | |

| Boc (C(CH₃)₃) | ~80 | |

| Boc (C=O) | ~155 | |

| COOH | ~175 |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Expected Absorptions / m/z | Notes |

| IR Spectroscopy | ~3300 cm⁻¹ (alkyne C-H stretch)~2120 cm⁻¹ (alkyne C≡C stretch)~1710 cm⁻¹ (acid C=O stretch)~1690 cm⁻¹ (carbamate C=O stretch)~3300-2500 cm⁻¹ (broad, acid O-H stretch)~3400 cm⁻¹ (N-H stretch) | |

| Mass Spectrometry | Expected [M+H]⁺: 228.1230Expected [M+Na]⁺: 250.1049 | High-resolution mass spectrometry would confirm the elemental composition. |

Experimental Protocols

General Synthetic Approach:

The synthesis would likely involve the protection of a suitable starting material, followed by the introduction of the alkyne and carboxylic acid functionalities, while maintaining the stereochemical integrity of the chiral center. A plausible, though not definitively published, route could involve:

-

Starting Material: A chiral precursor containing the amino group, such as a protected amino alcohol or amino aldehyde.

-

Boc Protection: The primary amine of the starting material would be protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[10]

-

Introduction of the Alkyne: The terminal alkyne could be introduced via nucleophilic attack of an acetylide anion on an electrophilic center of the protected starting material.

-

Chain Elongation and Carboxylic Acid Formation: The carbon chain would be extended, and the terminal carboxylic acid functionality would be introduced, potentially through oxidation of a primary alcohol or hydrolysis of a nitrile or ester.

-

Purification: The final product would be purified using techniques such as column chromatography and/or recrystallization.

It is important to note that this is a generalized outline, and the specific reagents and reaction conditions would require careful optimization and development.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of synthesized this compound.

Caption: Workflow for the purification and spectroscopic characterization of this compound.

References

- 1. parchem.com [parchem.com]

- 2. 270596-47-9|Boc-L-3-Amino-5-hexynoic acid| Suzhou Haiyu Biochem Industrial CO.,LTD. [haiyubiochem.com]

- 3. This compound | 270596-47-9 [chemicalbook.com]

- 4. This compound, CasNo.270596-47-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 270596-47-9 [sigmaaldrich.com]

- 7. This compound|270596-47-9 [union-chems.com]

- 8. This compound, CasNo.270596-47-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 9. (S)-3-(Boc-氨基)-5-己烯酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Boc-(S)-3-Amino-5-hexynoic Acid: Features, Functionality, and Applications

Introduction: Boc-(S)-3-Amino-5-hexynoic acid is a chiral, non-canonical amino acid derivative that serves as a critical and versatile building block in medicinal chemistry, drug development, and chemical biology.[1] Its unique molecular architecture, featuring a Boc-protected amine, a terminal alkyne, and a carboxylic acid, provides a trifunctional handle for sophisticated molecular engineering. This guide details the core features, physicochemical properties, and key applications of this compound, offering a technical resource for researchers and scientists.

Core Molecular Features and Functional Groups

This compound (CAS: 270596-47-9) is structurally defined by a six-carbon backbone with specific functional groups that dictate its reactivity and utility.[1][2][3][4] The strategic placement of these groups makes it an invaluable intermediate for synthesizing complex molecules such as unnatural peptides and bioconjugates.[1][5]

Caption: Molecular structure of this compound with key functional groups highlighted.

-

Boc-Protected Amine: The amino group at the C-3 position is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions.[1] This acid-labile nature is fundamental to its use in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[]

-

Terminal Alkyne: The alkyne functional group at the C-5 position is a key feature for modern bioconjugation techniques.[1] It is highly reactive in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1][7] This allows for the efficient and specific covalent linkage of the amino acid to molecules bearing an azide group, such as fluorescent dyes, polymers, or other biomolecules.[1]

-

Carboxylic Acid: The carboxyl group provides the necessary functionality for standard amide bond formation, enabling its incorporation into peptide chains using conventional coupling reagents.

-

The (S)-Chiral Center: The stereochemistry at the C-3 position is designated as (S). This specific spatial arrangement is crucial for its interaction with biological systems, as enzymes and receptors are often highly stereoselective.[1][7]

Physicochemical Properties

The quantitative properties of this compound are summarized below. High purity is essential for its application in sensitive synthetic procedures to ensure reproducible results and avoid side reactions.[8]

| Property | Value | Reference(s) |

| CAS Number | 270596-47-9 | [1][2][3][4][9] |

| Molecular Formula | C₁₁H₁₇NO₄ | [2][3][9] |

| Molecular Weight | 227.26 g/mol | [2] |

| Appearance | White to off-white solid | [10] |

| Purity | ≥97-99% | [3][8] |

| Storage | 2-8°C, cool and dry place | [3][10] |

Key Applications and Experimental Protocols

The dual functionality of this compound makes it a valuable tool in two primary areas: the synthesis of novel peptides and the construction of complex bioconjugates.

Peptide Synthesis and Peptidomimetics

As an unnatural amino acid, this compound can be incorporated into peptide sequences to introduce novel structural and functional properties, such as increased metabolic stability or altered conformation.[8] The standard method for this is Solid-Phase Peptide Synthesis (SPPS).

Caption: Generalized workflow for incorporating the amino acid into a peptide chain using SPPS.

Representative Protocol: Incorporation via SPPS

This protocol outlines a general procedure for coupling this compound to a resin-bound peptide with a free N-terminus.

-

Resin Preparation: Swell the peptide-bound resin (e.g., Wang resin) in N,N-dimethylformamide (DMF).

-

Deprotection (if applicable): If the resin-bound peptide is N-terminally protected, perform a deprotection step (e.g., with piperidine for Fmoc chemistry) to expose the free amine. Wash the resin thoroughly with DMF.

-

Activation and Coupling: In a separate vessel, dissolve this compound (2.0 eq), a coupling reagent like HBTU (1.95 eq), and HOBt (2.0 eq) in DMF. Add a base such as diisopropylethylamine (DIEA, 3.0 eq).

-

Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction's completion using a ninhydrin test.

-

Washing: Once the reaction is complete, drain the solution and wash the resin extensively with DMF, dichloromethane (DCM), and methanol to remove excess reagents.

-

Next Cycle: The resulting resin-bound peptide, now one residue longer and bearing the terminal alkyne and a Boc-protected amine, can proceed to the next deprotection and coupling cycle.

Bioconjugation via Click Chemistry

The terminal alkyne is an ideal handle for "click chemistry," enabling covalent modification of the peptide or molecule after synthesis. The CuAAC reaction forms a stable triazole ring, linking the amino acid to an azide-modified molecule.

Caption: Schematic of a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Generalized Protocol: CuAAC "Click" Reaction

This protocol describes a typical aqueous click reaction.

-

Reactant Preparation: Dissolve the alkyne-containing compound (e.g., a peptide synthesized with this compound, after deprotection and cleavage) in a suitable aqueous buffer (e.g., phosphate buffer). Add the azide-functionalized molecule of interest (e.g., a fluorescent probe, 1.1 eq).

-

Catalyst Preparation: Prepare fresh stock solutions of a Copper(II) sulfate (CuSO₄) and a reducing agent, such as sodium ascorbate.

-

Reaction Initiation: Add the sodium ascorbate solution to the reactant mixture, followed by the CuSO₄ solution. The in-situ reduction of Cu(II) to the active Cu(I) species initiates the cycloaddition.

-

Incubation: Gently agitate the reaction mixture at room temperature. The reaction is often complete within 1-12 hours.

-

Purification: Upon completion, the desired bioconjugate can be purified from the reaction mixture using techniques such as HPLC or size-exclusion chromatography to remove unreacted starting materials and catalyst.

This compound is a powerful and versatile synthetic intermediate. Its distinct functional groups—an acid-labile protected amine, a bioorthogonal terminal alkyne, and a carboxyl handle—provide researchers with a robust platform for creating novel peptides, peptidomimetics, and complex bioconjugates. Its utility in both peptide synthesis and click chemistry makes it a valuable asset for advancing drug discovery and chemical biology research.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 270596-47-9 [chemicalbook.com]

- 3. This compound, CasNo.270596-47-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 4. rndmate.com [rndmate.com]

- 5. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound CAS:270596-47-9_3B Scientific Corporation_Chemical Cloud Database [chemcd.com]

- 10. BOC-(S)-3-AMINO-5-HEXENOIC ACID | 270263-03-1 [amp.chemicalbook.com]

A Technical Guide to Boc-(S)-3-Amino-5-hexynoic Acid for Drug Discovery and Development

An In-depth Review of Commercial Availability, Physicochemical Properties, and Applications in Peptide Synthesis and Bioconjugation

Abstract

Boc-(S)-3-Amino-5-hexynoic acid, also known as Boc-L-β-homopropargylglycine, is a chiral, non-canonical amino acid derivative that has emerged as a critical building block in modern drug discovery and chemical biology. Its unique bifunctional nature, featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal alkyne, makes it an invaluable tool for the synthesis of novel peptides and bioconjugates. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and detailed protocols for its application in solid-phase peptide synthesis (SPPS) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

The quest for novel therapeutic agents with enhanced efficacy, stability, and target specificity has driven the exploration of unnatural amino acids for incorporation into peptides and other molecular scaffolds. This compound (Figure 1) is a prime example of such a versatile building block. The Boc protecting group offers robust and readily cleavable protection for the amine functionality, compatible with standard peptide synthesis strategies. The terminal alkyne group serves as a chemical handle for highly efficient and specific "click" chemistry reactions, enabling the facile conjugation of peptides to other molecules such as imaging agents, targeting moieties, or polyethylene glycol (PEG) chains.[1]

This guide will detail the commercial landscape for sourcing this valuable compound, present its key technical data, and provide illustrative experimental protocols for its use.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers specializing in amino acids, peptide synthesis reagents, and building blocks for drug discovery. The compound is typically offered in various purities, with ≥97% being common.[2] When sourcing this material, it is crucial to consider not only the purity but also the enantiomeric excess, as the (S)-stereochemistry is vital for its intended biological applications.[3]

Below is a summary of representative suppliers. This list is not exhaustive but provides a starting point for procurement.

| Supplier | Purity | Available Quantities |

| Chem-Impex | ≥ 97% | Gram to multi-gram scale |

| Santa Cruz Biotechnology | Research Grade | Gram scale |

| BroadPharm | High Purity | Inquire for details |

| Aapptec | High Purity | Inquire for details |

Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value | Reference |

| CAS Number | 270596-47-9 | [2][4] |

| Molecular Formula | C₁₁H₁₇NO₄ | [2][4] |

| Molecular Weight | 227.26 g/mol | [2][4] |

| Appearance | White to off-white or yellowish powder | [2] |

| Optical Rotation | [α]D²⁵ = 25 ± 2º (c=1 in EtOH) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~5.0 (d, 1H, NH), ~4.2 (m, 1H, α-CH), ~2.5 (m, 2H, β-CH₂), ~2.3 (m, 2H, γ-CH₂), ~2.0 (t, 1H, alkyne-H), ~1.45 (s, 9H, Boc-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~175 (C=O, acid), ~155 (C=O, Boc), ~83 (alkyne-C), ~80 (Boc C(CH₃)₃), ~70 (alkyne-CH), ~45 (α-CH), ~38 (β-CH₂), ~28 (Boc-CH₃), ~15 (γ-CH₂) |

| IR (cm⁻¹) | ~3350 (N-H), ~3300 (alkyne C-H), ~2980 (C-H), ~2120 (C≡C), ~1710 (C=O, acid), ~1690 (C=O, Boc) |

| Mass Spec (ESI+) | m/z 228.1 [M+H]⁺, 250.1 [M+Na]⁺ |

Synthesis Overview

A potential synthetic workflow is outlined below. This is a generalized representation and would require optimization of reaction conditions.

Figure 1. Generalized synthetic workflow for this compound.

Experimental Protocols

The primary applications of this compound are in solid-phase peptide synthesis and click chemistry. The following sections provide detailed, illustrative protocols for these key experiments.

Incorporation into Peptides via Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using Boc/Bzl protection chemistry on a Merrifield resin.[8][9]

Materials:

-

Merrifield resin (1% DVB, 100-200 mesh)

-

Boc-amino acids (including this compound)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

Methanol (MeOH)

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrogen fluoride (HF)

-

Anisole

Procedure:

-

Resin Preparation and First Amino Acid Coupling:

-

Swell the Merrifield resin in DMF.

-

Couple the first Boc-amino acid (as its cesium salt) to the resin by heating in DMF.

-

Wash the resin extensively with DMF, DCM, and MeOH.

-

Dry the resin under vacuum.

-

-

Peptide Chain Elongation (per cycle):

-

Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.[8]

-

Wash the resin with DCM.

-

Neutralization: Neutralize the resin with 10% DIPEA in DCM.

-

Wash the resin with DCM.

-

Coupling:

-

Dissolve the next Boc-amino acid (e.g., this compound) and HOBt in DMF.

-

Add DIC and allow to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using the Kaiser test.[10]

-

-

Wash the resin with DMF and DCM.

-

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.

-

-

Cleavage and Deprotection:

-

After the final coupling and deprotection steps, wash and dry the resin.

-

Treat the peptide-resin with a mixture of HF and anisole (9:1) at 0 °C for 1 hour in a specialized HF cleavage apparatus.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide with cold ether and dry under vacuum.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Figure 2. Workflow for one cycle of Boc-SPPS.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between a peptide containing this compound and an azide-functionalized molecule (e.g., a fluorescent dye).[11][][]

Materials:

-

Alkyne-containing peptide (synthesized as in 5.1)

-

Azide-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM solution of the alkyne-containing peptide in a suitable buffer (e.g., PBS).

-

Prepare a 10 mM solution of the azide-functionalized molecule in DMSO.

-

Prepare a 50 mM solution of CuSO₄ in water.

-

Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM solution of THPTA or TBTA in DMSO/water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-peptide solution (1 equivalent)

-

Azide-molecule solution (1.5 equivalents)

-

CuSO₄ solution (0.1 equivalents)

-

Ligand (THPTA or TBTA) solution (0.5 equivalents)

-

-

Vortex briefly to mix.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1 equivalent).

-

Vortex the reaction mixture and allow it to proceed at room temperature for 1-4 hours. The reaction can also be gently agitated.

-

-

Purification:

-

Purify the resulting triazole-linked conjugate by RP-HPLC or size-exclusion chromatography, depending on the nature of the product.

-

Figure 3. Logical relationship of components in a CuAAC reaction.

Conclusion

This compound is a readily available and highly valuable synthetic building block for researchers in drug discovery, peptide chemistry, and chemical biology. Its unique structure allows for straightforward incorporation into peptides using standard Boc-SPPS protocols and subsequent functionalization via the highly efficient and selective CuAAC click reaction. This guide provides the essential technical information and experimental frameworks to facilitate the successful application of this versatile compound in the development of novel therapeutics and research tools. As the demand for more sophisticated and targeted biomolecules grows, the utility of reagents like this compound will undoubtedly continue to expand.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 6. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective Synthesis of Beta-Amino Acids [cincinnatistate.ecampus.com]

- 8. chempep.com [chempep.com]

- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digital.csic.es [digital.csic.es]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide on the Role of the Boc Protecting Group in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among these, the tert-butyloxycarbonyl (Boc) group has established itself as a cornerstone, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] This guide provides a comprehensive exploration of the Boc protecting group, covering its core chemical principles, mechanisms of action, applications, and detailed experimental protocols.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to reversibly mask the α-amino group of an amino acid.[1] This protection is crucial for preventing the highly nucleophilic amine from engaging in unwanted side reactions during peptide bond formation, thereby ensuring the controlled, sequential elongation of the peptide chain.[1][3]

Key Chemical Properties:

-

Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][5] This property is central to its utility in SPPS.

-

Base and Nucleophile Stability: It is exceptionally stable under basic and neutral conditions, as well as in the presence of many nucleophiles.[1][6]

-

Stability to Catalytic Hydrogenation: Unlike other protecting groups like benzyloxycarbonyl (Cbz), the Boc group is stable during catalytic hydrogenation, offering valuable orthogonality in complex synthetic routes.[4][6]

-

Crystallinity: Many Boc-protected amino acids are crystalline solids, which facilitates their purification and long-term storage.[4]

Mechanism of Boc Protection and Deprotection

Protection (N-Boc Formation):

The most common method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride, in the presence of a base.[4][7] The mechanism proceeds as follows:

-

Nucleophilic Attack: The amino group of the amino acid acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6][8]

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butyl carbonate leaving group.[5][9]

-

Decomposition: The tert-butyl carbonate is unstable and decomposes into carbon dioxide (CO₂) and tert-butanol, driving the reaction to completion.[3][9]

A base, such as sodium hydroxide or triethylamine, is typically used to deprotonate the amino group, enhancing its nucleophilicity.[2]

Deprotection (Boc Cleavage):

The removal of the Boc group is achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[10][11] The mechanism involves several steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[2][12]

-

Formation of a Tert-butyl Cation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][12][13]

-

Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide and liberating the free amine.[12][13]

-

Salt Formation: The newly freed amino group is then protonated by the excess acid, forming an ammonium salt (e.g., a trifluoroacetate salt).[12]

To prevent the reactive tert-butyl cation from causing side reactions, such as the alkylation of sensitive side chains (e.g., tryptophan or methionine), "scavengers" like thioanisole or triisopropylsilane (TIS) are often added to the deprotection solution.[1][13][14]

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was central to the development of SPPS, a technique pioneered by Bruce Merrifield.[1][15] The "Boc/Bzl" strategy utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups (Bzl) for semi-permanent side-chain protection.[1][16] This differential acid lability is the key to the strategy.[16][17]

The cyclical workflow of Boc-SPPS involves the following steps:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of TFA in dichloromethane (DCM).[16][17]

-

Neutralization: The resulting ammonium salt is neutralized with a base, typically diisopropylethylamine (DIEA), to generate the free amine.[16]

-

Coupling: The next Nα-Boc-protected amino acid is activated by a coupling agent (e.g., HBTU) and added to the resin to form a new peptide bond.[16]

-

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[15][16]

Quantitative Data

The efficiency of Boc protection and deprotection can be influenced by various factors, including the specific amino acid, reagents, and reaction conditions.

| Parameter | Condition | Typical Result | Reference |

| Boc Protection Yield | L-Proline with (Boc)₂O, (CH₃)₃N in Acetone/Water | 73% | [18] |

| Boc Protection Yield | L-Aspartic Acid with (Boc)₂O, (CH₃)₃N in Acetone/Water | 60% | [18] |

| Boc Protection Yield | L-Glutamic Acid with (Boc)₂O, Et₃N in Acetone/Water | 90% | [18] |

| Boc Deprotection | 55% TFA in DCM for 30 min | Average purity 9% higher than 100% TFA | [19] |

| Boc Deprotection | 100% TFA for 5 min | Lower purity due to incomplete Boc removal | [19] |

| Cleavage Kinetics | HCl-catalyzed deprotection | Second-order dependence on HCl concentration | [20] |

| Cleavage Kinetics | TFA-catalyzed deprotection | Inverse kinetic dependence on trifluoroacetate concentration | [20] |

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amino Acid [4][7]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

1 M Sodium hydroxide (NaOH) solution

-

Dioxane

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1 M HCl.

-

Extract the N-Boc-amino acid with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: General Procedure for Boc Deprotection using TFA [10][21]

Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected compound in DCM (e.g., 0.1-0.2 M).

-

Add an equal volume of TFA to the solution. For solid-phase synthesis, a common solution is 50% TFA in DCM.[16]

-

Stir the reaction at room temperature. Reaction times can vary from 30 minutes to a few hours, depending on the substrate.[10][16] For SPPS, a 15-25 minute reaction time is common.[16][22]

-

Monitor the reaction for completion by TLC or LC-MS.

-

Once complete, remove the volatiles (DCM and excess TFA) in vacuo. The product is often obtained as the TFA salt and can be used directly or after a neutralization step.

Visualization of Key Workflows

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle:

The following diagram illustrates the cyclical nature of the Boc-SPPS workflow, from deprotection of the N-terminus to the coupling of the next amino acid.

Caption: Workflow of the Boc-SPPS cycle.

Mechanism of Boc Deprotection:

This diagram outlines the key chemical transformations during the acid-catalyzed removal of the Boc group.

Caption: Key steps in Boc deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. homework.study.com [homework.study.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. Boc Deprotection - TFA [commonorganicchemistry.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. csbio.com [csbio.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 19. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. chempep.com [chempep.com]

An In-depth Technical Guide to Boc-(S)-3-Amino-5-hexynoic Acid: A Key Intermediate for GABAergic Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-Amino-5-hexynoic acid is a chiral, non-canonical amino acid derivative that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal alkyne, makes it a versatile intermediate for the synthesis of complex molecules, including unnatural peptides and peptide-drug conjugates, often through 'click chemistry' reactions.[1] The primary biological relevance of this compound stems from its deprotected form, (S)-4-Amino-5-hexynoic acid, a potent inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). This enzyme is responsible for the degradation of the principal inhibitory neurotransmitter, GABA.[2][3][4] Inhibition of GABA-AT leads to an increase in synaptic GABA levels, a therapeutic strategy for managing conditions such as epilepsy and drug addiction.[2] This guide provides a comprehensive overview of the synthesis, biological activity, and experimental consideration of this compound and its biologically active counterpart.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group of (S)-3-Amino-5-hexynoic acid. While specific, detailed protocols for this exact molecule are proprietary or scattered in the broader literature, a general and widely adopted method for the N-Boc protection of amino acids can be employed.

General Experimental Protocol: N-Boc Protection

A common method for the introduction of a Boc protecting group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Materials:

-

(S)-3-Amino-5-hexynoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Water

-

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolution: (S)-3-Amino-5-hexynoic acid is dissolved in a mixture of dioxane and water. A base, such as sodium hydroxide or sodium bicarbonate, is added to the solution to deprotonate the amino group, enhancing its nucleophilicity.

-

Reaction: Di-tert-butyl dicarbonate, dissolved in dioxane, is added dropwise to the stirred solution of the amino acid at a controlled temperature, often 0 °C to room temperature. The reaction mixture is stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is typically concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is then washed with a non-polar solvent like ether or ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2-3 with a dilute solution of hydrochloric acid. This step protonates the carboxylic acid, causing the Boc-protected amino acid to precipitate out of the solution if it has low water solubility, or allows for its extraction.

-

Extraction and Drying: The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Biological Activity and Mechanism of Action

The biological activity of interest is primarily associated with the deprotected form, (S)-4-Amino-5-hexynoic acid , also known as γ-ethynyl GABA . This compound is a mechanism-based, irreversible inhibitor of GABA aminotransferase (GABA-AT).[2][5]

GABA-AT Inactivation Pathway

The inactivation of GABA-AT by (S)-4-Amino-5-hexynoic acid is a multi-step process that occurs within the enzyme's active site.

Caption: Inactivation of GABA-AT by (S)-4-Amino-5-hexynoic acid.

The process begins with the formation of a Schiff base between the amino group of the inhibitor and the pyridoxal-5'-phosphate (PLP) cofactor in the active site of GABA-AT.[2] The enzyme then abstracts a proton from the carbon adjacent to the alkyne, leading to tautomerization and the formation of a reactive allene intermediate.[2] This allene is an electrophile and is subsequently attacked by a nucleophilic residue in the active site of GABA-AT, resulting in the formation of a stable covalent adduct and irreversible inactivation of the enzyme.[2]

Quantitative Data

While no quantitative biological data is available for this compound, extensive research has been conducted on its deprotected and biologically active form, (S)-4-Amino-5-hexynoic acid. The following table summarizes the kinetic parameters for the inactivation of GABA-AT by this inhibitor and related compounds for comparison.

| Compound | Target Enzyme | K_I (μM) | k_inact (min⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | Species | Reference |

| (S)-4-Amino-5-hexynoic acid | GABA-AT | Not explicitly stated, but potent | Not explicitly stated, but potent | Not explicitly stated, but potent | Rat Brain, Bacteria | [2] |

| Vigabatrin (γ-vinyl GABA) | GABA-AT | 1300 | 2.2 | 28.2 | Pig Brain | [4] |

| (E)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | GABA-AT | 250 | 0.25 | 16.7 | Recombinant | [4] |

| (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | GABA-AT | 530 | 0.74 | 23.3 | Recombinant | [4] |

Note: While the potency of (S)-4-Amino-5-hexynoic acid is well-established, specific kinetic constants can vary between studies and experimental conditions. The reference indicates that both (R) and (S) enantiomers are active, with the (S) form being significantly more potent.[2]

Experimental Protocols

The evaluation of potential GABA-AT inhibitors typically involves a series of in vitro and in vivo experiments.

In Vitro GABA-AT Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified GABA-AT.

Materials:

-

Purified GABA-AT (from pig brain, recombinant, or other sources)

-

γ-Aminobutyric acid (GABA)

-

α-Ketoglutarate

-

Pyridoxal-5'-phosphate (PLP)

-

Test compound (e.g., (S)-4-Amino-5-hexynoic acid)

-

Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.5)

-

Detection reagent (e.g., glutamate dehydrogenase and NAD⁺ for a coupled assay)

-

Spectrophotometer or fluorometer

Procedure:

-

Enzyme Preparation: A solution of GABA-AT is prepared in the assay buffer containing PLP.

-

Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound for different time intervals to assess time-dependent inactivation.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates, GABA and α-ketoglutarate.

-

Detection: The rate of the reaction is monitored by measuring the formation of a product or the consumption of a substrate. In a common coupled assay, the production of glutamate is coupled to the reduction of NAD⁺ by glutamate dehydrogenase, and the increase in absorbance at 340 nm is measured.

-

Data Analysis: The initial rates of the reaction at different inhibitor concentrations and pre-incubation times are used to determine the kinetic parameters of inhibition, such as K_I and k_inact.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a potential GABA-AT inhibitor.

Caption: General workflow for the synthesis and evaluation of a GABA-AT inhibitor.

Conclusion

This compound is a valuable synthetic intermediate due to its protected amine and reactive alkyne functionalities. Its deprotected form, (S)-4-Amino-5-hexynoic acid, is a potent irreversible inhibitor of GABA-AT, a key enzyme in the regulation of GABA levels in the central nervous system. The mechanism of action involves a mechanism-based inactivation pathway leading to the formation of a covalent adduct with the enzyme. Understanding the synthesis, biological activity, and experimental evaluation of this class of compounds is crucial for the development of novel therapeutics targeting the GABAergic system for the treatment of neurological disorders.

References

- 1. nbinno.com [nbinno.com]

- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A kinetic model for the action of the enzyme activated irreversible inhibitor 4-amino-5-hexynoic acid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-(S)-3-Amino-5-hexynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1][2] Boc-(S)-3-Amino-5-hexynoic acid is a valuable non-canonical amino acid that introduces a terminal alkyne group into a peptide sequence. This alkyne handle serves as a versatile tool for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[3][4][5] This bioorthogonal reaction allows for the precise and efficient conjugation of peptides with a wide range of molecules, such as fluorescent dyes, imaging agents, and drug payloads.[3][6][7]

This document provides a detailed protocol for the incorporation of this compound into peptides using Boc-based solid-phase peptide synthesis (SPPS) and subsequent on-resin click chemistry modification.

Core Principles of Boc-SPPS

Boc-SPPS is a well-established method for peptide synthesis that proceeds in a C-to-N terminal direction. The synthesis cycle involves the following key steps:

-

Nα-Boc Deprotection: The acid-labile tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of the growing peptide chain is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[8][9][10]

-

Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized with a hindered base, such as diisopropylethylamine (DIEA).

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminal amine of the peptide chain.

-

Washing: Excess reagents and byproducts are removed by washing the resin.

This cycle is repeated until the desired peptide sequence is assembled. The side-chain functional groups of the amino acids are protected with acid-stable groups, which are removed during the final cleavage of the peptide from the resin.[8]

Experimental Protocols

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol outlines a single coupling cycle for incorporating this compound into a peptide sequence on a manual or automated synthesizer.

Materials:

-

Pre-loaded resin (e.g., MBHA resin for peptide amides)

-

This compound

-

Standard Boc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU/HOBt or HATU)

-

Isopropyl alcohol (IPA)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Nα-Boc Deprotection:

-

Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.

-

Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes.[9]

-

Wash the resin with DCM (3x), IPA (2x), and DMF (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DMF (v/v) for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DMF (5x).

-

-

Coupling of this compound:

-

Pre-activate a solution of this compound (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule onto the alkyne-functionalized peptide while it is still attached to the resin.

Materials:

-

Alkyne-functionalized peptide-resin from Protocol 1

-

Azide-containing molecule (e.g., Azido-PEG, fluorescent azide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional but recommended)

-

DMF/water or DMSO/water solvent system

-

DCM

Procedure:

-

Resin Swelling: Swell the alkyne-functionalized peptide-resin in the chosen solvent system (e.g., DMF/water 4:1) for 30 minutes.

-

Prepare Reagent Solutions:

-

Dissolve the azide-containing molecule (5-10 eq.) in the reaction solvent.

-

Prepare a catalyst solution of CuSO₄ (0.1-0.5 eq.) and TBTA (0.5-1 eq.) in the reaction solvent.

-

Prepare a fresh solution of sodium ascorbate (1-2 eq.) in water.

-

-

Click Reaction:

-

Add the azide-containing molecule solution to the swollen resin.

-

Add the catalyst solution to the resin.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Agitate the reaction mixture at room temperature for 4-12 hours.[11]

-

-

Washing: Wash the resin extensively with the reaction solvent, water, and DCM.[11]

-

Proceed to Cleavage: The modified peptide-resin is now ready for cleavage and purification.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF).

Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

Materials:

-

Peptide-resin

-

Anhydrous hydrogen fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

Cold diethyl ether

-

Aqueous acetic acid or trifluoroacetic acid for dissolution

Procedure:

-

Preparation: Dry the peptide-resin under vacuum. Place the dried resin in a specialized HF cleavage apparatus.

-

HF Cleavage:

-

Add appropriate scavengers to the resin.

-

Cool the reaction vessel to -5 to 0°C.

-

Condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

-

HF Evaporation: Remove the HF under a stream of nitrogen and then under high vacuum.

-

Peptide Precipitation and Washing:

-

Wash the residue with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Precipitate the peptide with cold diethyl ether.

-

Centrifuge to pellet the crude peptide and decant the ether. Repeat the wash.

-

-

Extraction and Lyophilization:

-

Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

-

Lyophilize to obtain the crude peptide powder.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Reagents for Boc-SPPS Cycle

| Step | Reagent | Concentration/Equivalents | Time |

| Deprotection | 50% TFA in DCM | - | 2 min + 20-30 min |

| Neutralization | 10% DIEA in DMF | - | 2 x 2 min |

| Coupling | Boc-AA, HBTU/HOBt, DIEA | 3 eq., 2.9 eq., 3 eq., 6 eq. | 1-2 hours |

| Washing | DMF, DCM, IPA | - | As needed |

Table 2: Reagents for On-Resin Click Chemistry (CuAAC)

| Reagent | Equivalents (relative to resin loading) | Purpose |

| Azide Molecule | 5-10 eq. | Conjugation partner |

| CuSO₄ | 0.1-0.5 eq. | Catalyst precursor |

| Sodium Ascorbate | 1-2 eq. | Reducing agent to form Cu(I) |

| TBTA (optional) | 0.5-1 eq. | Cu(I) stabilizing ligand |

Table 3: Troubleshooting Common Issues in SPPS of Alkyne-Containing Peptides

| Issue | Potential Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance of the unnatural amino acid; peptide aggregation. | Double couple the amino acid; use a stronger coupling reagent like HATU; sonicate during coupling. |

| Low Yield after Cleavage | Incomplete cleavage; peptide precipitation during workup. | Extend HF cleavage time; ensure complete removal of ether before dissolving the peptide. |

| Unsuccessful Click Reaction | Inactive catalyst; poor reagent solubility. | Use freshly prepared sodium ascorbate solution; ensure all reagents are fully dissolved; consider using a different solvent system (e.g., DMSO/water). |

Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. lifetein.com [lifetein.com]

- 5. qyaobio.com [qyaobio.com]

- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Boc-(S)-3-Amino-5-hexynoic Acid in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-Amino-5-hexynoic acid is a non-canonical amino acid derivative that serves as a valuable building block in modern peptide chemistry and drug discovery. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal alkyne, makes it a versatile tool for the synthesis of novel peptides with enhanced properties and for the construction of complex bioconjugates.[1][2] The Boc protecting group provides robust protection of the amino group during peptide coupling reactions and can be readily removed under mild acidic conditions.[1] The terminal alkyne functionality is particularly useful for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of the peptide to other molecules such as fluorescent probes, drug payloads, or polyethylene glycol (PEG) chains.[3][4][5]

This document provides detailed application notes and protocols for the use of this compound in solution-phase peptide synthesis, a technique that remains highly relevant for the industrial production of small peptides and for syntheses that may be challenging for solid-phase methods.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 270596-47-9 | [1][2] |

| Molecular Formula | C₁₁H₁₇NO₄ | - |

| Molecular Weight | 227.26 g/mol | - |

| Appearance | White to off-white solid | - |

| Chirality | (S)-configuration | [1] |

| Key Functional Groups | Boc-protected amine, Terminal alkyne, Carboxylic acid | [1][2] |

Applications in Peptide Synthesis and Drug Development

The incorporation of this compound into peptide sequences offers several advantages in research and drug development:

-

Introduction of a "Clickable" Handle: The terminal alkyne allows for the site-specific modification of peptides through CuAAC reactions. This enables the attachment of various functionalities to tailor the peptide's properties.[3][5]

-

Synthesis of Unnatural Peptides: This amino acid is a building block for creating peptides with non-natural structures, which can lead to enhanced stability against proteolytic degradation, improved receptor binding, and novel biological activities.[1]

-

Peptide-Drug Conjugates (PDCs): The alkyne group serves as a conjugation point for attaching cytotoxic drugs to targeting peptides, a promising strategy in cancer therapy.

-

Development of Research Tools: Peptides containing this amino acid can be readily labeled with fluorescent dyes or biotin for use in bioassays and imaging studies.[5]

-

Peptide Cyclization: The alkyne and an azide group within the same peptide can be used to form a triazole bridge, leading to cyclic peptides with constrained conformations that can exhibit improved biological activity and stability.[5]

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a dipeptide via solution-phase synthesis. These protocols are based on standard and widely used methods for peptide coupling.

Protocol 1: Dipeptide Synthesis using EDC/HOBt Coupling